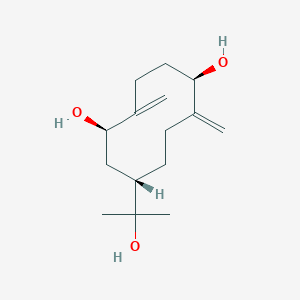
(1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclodecane ring through intramolecular cyclization.
Functional Group Addition: Introduction of hydroxyl groups and other functional groups through reactions such as hydroxylation and alkylation.
Stereoselective Synthesis: Ensuring the correct stereochemistry through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or platinum for catalytic hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may regenerate the original diol.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of (1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Affecting their activity or function.
Modulation of Pathways: Influencing biochemical pathways through its chemical properties.
類似化合物との比較
Similar Compounds
1,5-Cyclooctanediol: A similar compound with an eight-membered ring.
1,5-Cyclododecanediol: A similar compound with a twelve-membered ring.
特性
CAS番号 |
143086-40-2 |
|---|---|
分子式 |
C15H26O3 |
分子量 |
254.36 g/mol |
IUPAC名 |
(1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol |
InChI |
InChI=1S/C15H26O3/c1-10-5-7-12(15(3,4)18)9-14(17)11(2)6-8-13(10)16/h12-14,16-18H,1-2,5-9H2,3-4H3/t12-,13+,14+/m0/s1 |
InChIキー |
ZJQHXIIOVKOVID-BFHYXJOUSA-N |
SMILES |
CC(C)(C1CCC(=C)C(CCC(=C)C(C1)O)O)O |
異性体SMILES |
CC(C)([C@H]1CCC(=C)[C@@H](CCC(=C)[C@@H](C1)O)O)O |
正規SMILES |
CC(C)(C1CCC(=C)C(CCC(=C)C(C1)O)O)O |
同義語 |
chrysanthetriol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















